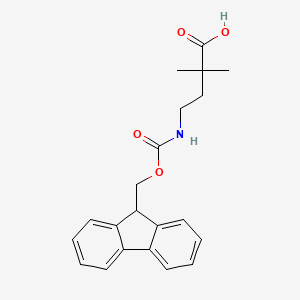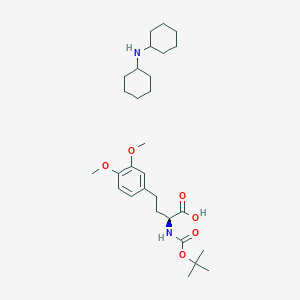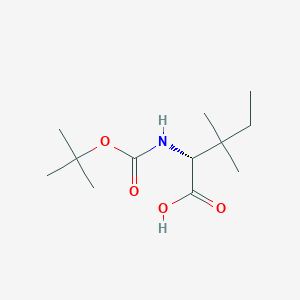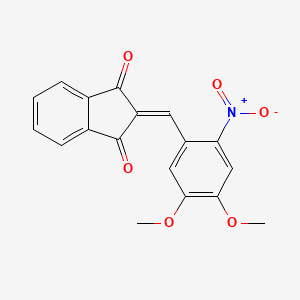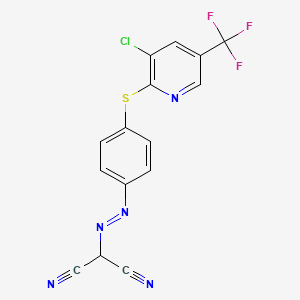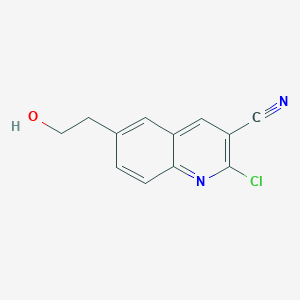
4-(Difluoromethoxy)-1-naphthaldehyde
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to “4-(Difluoromethoxy)-1-naphthaldehyde” has been reported. For instance, a method for the synthesis of roflumilast from 4-difluoromethoxy-3-hydroxybenzaldehyde and bromomethyl cyclopropane via O-alkylation, oxidation, and N-acylation has been developed .Aplicaciones Científicas De Investigación
Antiprotozoal and Cytotoxic Properties
Research on naphthalene derivatives, closely related to 4-(Difluoromethoxy)-1-naphthaldehyde, has shown potential in antiprotozoal activity. For example, certain naphthalene derivatives demonstrated moderate inhibition of protozoan parasites such as Trypanosoma, Leishmania, and Plasmodium, while also displaying cytotoxicity towards rat skeletal myoblasts (Ganapaty et al., 2006).
Tautomerism and Proton Transfer
A study involving 4-hydroxy-1-naphthaldehyde, a structurally similar compound, explored its potential tautomerism and deprotonation properties. This research provides insights into the chemical behavior of similar naphthaldehydes, which can be valuable in various chemical applications (Manolova et al., 2015).
Synthesis of Trioxanes and Peroxyacetalization
Another application involves the synthesis of β-naphthyl-substituted 1,2,4-trioxanes using β-naphthaldehyde. This process includes singlet oxygen ene reactions and Lewis acid-catalyzed peroxyacetalization, indicating the utility of naphthaldehydes in organic synthesis (Griesbeck et al., 2006).
Antimicrobial Properties
Research on naphthaldehyde derivatives has also shown antimicrobial properties. Certain derivatives were effective against various bacterial strains, highlighting their potential in developing new antimicrobial agents (Yadav et al., 2017).
Fluorescent Chemosensors
Naphthaldehyde-based compounds have been used to develop fluorescent chemosensors. These sensors are capable of detecting specific ions, such as aluminium ions, and offer potential applications in analytical chemistry and environmental monitoring (Sun et al., 2018).
Solid-Liquid Equilibrium and Phase Diagram Studies
Naphthaldehydes have been used in studies involving solid-liquid equilibrium and phase diagrams. This research is crucial in understanding the thermodynamic properties of chemical systems and has applications in material science and chemical engineering (Yu et al., 2016).
Supramolecular Chemistry and Molecular Recognition
The versatility of 2-hydroxy-1-naphthaldehyde, a related compound, has been explored in the development of sensors in supramolecular chemistry and molecular recognition. This emphasizes the potential of naphthaldehydes in creating novel sensing materials (Das & Goswami, 2017).
Propiedades
IUPAC Name |
4-(difluoromethoxy)naphthalene-1-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F2O2/c13-12(14)16-11-6-5-8(7-15)9-3-1-2-4-10(9)11/h1-7,12H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUCOBBDEIFCUKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2OC(F)F)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


